molecular formula C14H12Cl2F3N B3016552 (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2241142-18-5

(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B3016552
CAS No.: 2241142-18-5
M. Wt: 322.15
InChI Key: NJPYLACMCACPIC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C14H12Cl2F3N and a molecular weight of 322.15 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxylamine, ammonia

The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the investigation of enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
  • (3-Fluorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
  • (3-Methylphenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride

Uniqueness

Compared to similar compounds, (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the presence of both a chlorophenyl group and a trifluoromethylphenyl group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPYLACMCACPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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